(2-chloro-1,3-thiazol-5-yl)methyl N-(4-methoxyphenyl)carbamate
Description
(2-Chloro-1,3-thiazol-5-yl)methyl N-(4-methoxyphenyl)carbamate is a carbamate derivative featuring a chlorinated thiazole core linked to a 4-methoxyphenyl group via a methylcarbamate bridge.
Properties
IUPAC Name |
(2-chloro-1,3-thiazol-5-yl)methyl N-(4-methoxyphenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O3S/c1-17-9-4-2-8(3-5-9)15-12(16)18-7-10-6-14-11(13)19-10/h2-6H,7H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSGOWUWFIXTQFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)OCC2=CN=C(S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-chloro-1,3-thiazol-5-yl)methyl N-(4-methoxyphenyl)carbamate typically involves the reaction of 2-chloro-1,3-thiazole with N-(4-methoxyphenyl)carbamic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate advanced purification techniques, such as recrystallization and chromatography, to achieve high purity levels required for various applications .
Chemical Reactions Analysis
Types of Reactions
(2-chloro-1,3-thiazol-5-yl)methyl N-(4-methoxyphenyl)carbamate undergoes several types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom in the thiazole ring can be substituted with various nucleophiles, including amines and thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol or amine.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
(2-chloro-1,3-thiazol-5-yl)methyl N-(4-methoxyphenyl)carbamate has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2-chloro-1,3-thiazol-5-yl)methyl N-(4-methoxyphenyl)carbamate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogs differ primarily in substituents on the thiazole ring, carbamate linkage, and aryl groups. Key examples include:
Key Observations :
Physical and Spectroscopic Properties
Data from structurally related carbamates and thiazoles provide insights into expected properties:
Notes:
- The 4-methoxyphenyl group would likely produce distinct NMR signals (e.g., a singlet for –OCH₃ at ~3.8 ppm) compared to nitro or halogenated analogs .
- Higher melting points in nitro-substituted derivatives (e.g., 206–208°C in ) suggest stronger intermolecular interactions compared to methoxy-substituted compounds.
Q & A
Q. What are the established synthetic routes for (2-chloro-1,3-thiazol-5-yl)methyl N-(4-methoxyphenyl)carbamate, and how do reaction conditions influence yield?
The synthesis typically involves coupling a thiazole-5-methanol derivative with an isocyanate or chloroformate precursor. Key steps include:
- Base-mediated carbamate formation : Reacting (2-chloro-1,3-thiazol-5-yl)methanol with 4-methoxyphenyl isocyanate in dichloromethane (DCM) or tetrahydrofuran (THF) using triethylamine as a base to deprotonate intermediates .
- Stepwise assembly : Alternative routes may involve pre-functionalizing the thiazole ring before introducing the carbamate group, as seen in structurally analogous compounds .
- Critical parameters : Solvent polarity (e.g., DCM vs. THF) affects reaction kinetics, while excess base (e.g., triethylamine) ensures complete deprotonation of the hydroxyl group .
Q. How is the compound structurally characterized, and which analytical techniques are most reliable?
Routine characterization includes:
- NMR spectroscopy : ¹H and ¹³C NMR identify the thiazole ring (δ 6.8–7.2 ppm for aromatic protons) and carbamate carbonyl (δ 155–160 ppm) .
- High-resolution mass spectrometry (HRMS) : Confirms molecular ion peaks ([M+H]⁺) with <2 ppm error .
- X-ray crystallography : Resolves steric effects of the 2-chloro substituent and confirms spatial orientation of the methoxyphenyl group, as demonstrated for related thiazole-carbamates .
Q. What are the recommended storage conditions to ensure compound stability?
- Temperature : Store at –20°C in inert atmospheres (argon/nitrogen) to prevent hydrolysis of the carbamate group .
- Solubility : Dissolve in dry DMSO or DCM for long-term storage; avoid aqueous buffers unless stabilized with antioxidants (e.g., BHT) .
Advanced Research Questions
Q. How does the electron-withdrawing chloro substituent on the thiazole ring influence reactivity in cross-coupling reactions?
The 2-chloro group activates the thiazole toward nucleophilic aromatic substitution (SNAr) but deactivates it in Suzuki-Miyaura couplings. For example:
Q. What experimental strategies resolve contradictions in reported bioactivity data for thiazole-carbamate derivatives?
- Dose-response validation : Use orthogonal assays (e.g., ATP-based viability vs. apoptosis markers) to confirm cytotoxicity thresholds .
- Metabolite profiling : LC-MS/MS can identify hydrolyzed byproducts (e.g., 4-methoxyaniline) that may confound bioactivity results .
- Structural analogs : Compare with N-(4-fluorophenyl) or N-(4-chlorophenyl) variants to isolate electronic vs. steric effects .
Q. How can computational methods predict the compound’s binding affinity for kinase targets?
- Docking simulations : Use AutoDock Vina with crystal structures of kinases (e.g., EGFR or CDK2) to model interactions with the thiazole-carbamate scaffold .
- MD trajectories : Perform 100-ns molecular dynamics simulations to assess stability of hydrogen bonds between the carbamate carbonyl and kinase active sites .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?
Q. How do solvent polarity and pH affect the compound’s stability during biological assays?
- Aqueous buffers : Hydrolysis accelerates at pH >7.5; use phosphate-buffered saline (PBS) at pH 6.5–7.0 for <10% degradation over 24 hours .
- DMSO stocks : Limit freeze-thaw cycles to prevent carbamate cleavage; confirm stability via UPLC monitoring .
Methodological Recommendations
Q. Designing SAR Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
